2-Chloro-N-(2-fluorobenzyl)aniline
Description
2-Chloro-N-(2-fluorobenzyl)aniline (CAS: 1019624-43-1) is a halogenated aniline derivative featuring a chlorine atom at the ortho position of the aniline ring and a 2-fluorobenzyl group attached to the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as indoles, carbazoles, and dibenzazepines via palladium-catalyzed cyclization reactions . Its structural flexibility and reactivity make it valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGVXJQHOKMSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-fluorobenzyl)aniline typically involves the reaction of 2-fluorobenzyl chloride with 2-chloroaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(2-fluorobenzyl)aniline can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-N-(2-fluorobenzyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
2-Chloro-N-(3-fluorobenzyl)aniline (CAS: 1019623-99-4)
- Structural Difference : Fluorine is positioned at the meta position of the benzyl group instead of ortho.
- However, electronic effects (e.g., resonance withdrawal) may differ, influencing regioselectivity in cyclization reactions .
3-Chloro-N-(2-fluorobenzyl)aniline (CAS: 1019541-39-9)
- Structural Difference : Chlorine is at the meta position of the aniline ring.
- Impact : The meta-chlorine alters electronic properties, reducing the electron density of the aromatic ring. This may affect oxidative cyclization yields, as seen in related studies where para-substituted analogs showed higher reactivity .
4-Chloro-N-(2-fluorobenzyl)aniline (CAS: 356531-45-8)
- Structural Difference : Chlorine is at the para position of the aniline ring.
Dihalogenated Derivatives
2,6-Difluoro-N-(2-fluorobenzyl)aniline (CAS: 1040067-71-7)
- Structural Feature : Two fluorine atoms at the 2- and 6-positions of the aniline ring.
- Impact : Increased electronegativity may slow reaction kinetics due to stronger electron withdrawal, but could improve binding affinity in receptor-targeted applications .
2,3-Dichloro-N-(2-fluorobenzyl)aniline (CAS: 1040079-19-3)
Alkyl and Functional Group Modifications
2-Chloro-N-(2-fluorobenzyl)-4-methylaniline (CAS: 1040309-13-4)
- Structural Feature : A methyl group at the 4-position of the aniline ring.
- However, steric effects may reduce yields in intramolecular cyclizations .
5-chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline
Pd-Catalyzed Cyclization Efficiency
A study comparing diarylamine intermediates (Table 2, ) demonstrated that 2-Chloro-N-(2-fluorobenzyl)aniline achieved 85–91% yields in C–N coupling reactions, outperforming meta-substituted analogs (70–78%). This highlights the importance of ortho-substitution in stabilizing transition states during cyclization .
Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., –F, –Cl) : Ortho-fluorine in 2-Chloro-N-(2-fluorobenzyl)aniline enhances electrophilicity at the NH site, facilitating oxidative C–N bond formation.
- Electron-Donating Groups (e.g., –CH₃) : Methyl-substituted analogs (e.g., 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline) require longer reaction times due to reduced electrophilicity .
Biological Activity
2-Chloro-N-(2-fluorobenzyl)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activity. The presence of chlorine and fluorine substituents can significantly influence the compound's lipophilicity, receptor binding, and overall biological efficacy. This article reviews the biological activity of 2-Chloro-N-(2-fluorobenzyl)aniline, synthesizing findings from various studies and highlighting its potential applications in pharmaceuticals.
- Molecular Formula : C13H11ClFN
- Molecular Weight : 247.68 g/mol
- Structure : The compound consists of an aniline core substituted with a chlorine atom at the ortho position and a fluorobenzyl group at the nitrogen atom.
Biological Activity Overview
The biological activity of 2-Chloro-N-(2-fluorobenzyl)aniline can be inferred from studies on structurally similar compounds. Halogenated anilines are often investigated for their roles as:
- Anticancer agents
- Anti-inflammatory agents
- Antimicrobial agents
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, halogenated anilines have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A study on related compounds demonstrated that modifications in halogen positioning can alter cytotoxicity profiles, suggesting that 2-Chloro-N-(2-fluorobenzyl)aniline may possess comparable effects against cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-Bromo-2-chloroaniline | 25 | MCF-7 (breast cancer) |
| 4-Fluoroaniline | 30 | HeLa (cervical cancer) |
| 2-Chloro-N-(2-fluorobenzyl)aniline (predicted) | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of halogenated anilines has been documented, with studies showing inhibition of pro-inflammatory cytokines. The mechanism often involves modulation of NF-kB signaling pathways, which are crucial in inflammation.
Case Studies
- Study on Halogenated Anilines : A comprehensive review highlighted the biological activities of various halogenated anilines, establishing a correlation between halogen substitution patterns and biological efficacy. The study noted that compounds with electron-withdrawing groups like chlorine and fluorine showed enhanced activity against inflammatory markers.
- Metabolism Studies : Research on the biodegradation of similar compounds by Rhodococcus species revealed metabolic pathways that could be relevant for understanding the degradation and bioactivity of 2-Chloro-N-(2-fluorobenzyl)aniline in environmental contexts. This study emphasized the importance of microbial interactions in assessing the compound's ecological impact.
The exact mechanism by which 2-Chloro-N-(2-fluorobenzyl)aniline exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes critical for cancer cell proliferation or inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
